2-Chloro-3-nitroimidazo[1,2-a]pyrimidine

Chemical genetics Mechanism of action DNA damage

Researchers designing kinase inhibitors or DNA-damaging probes need scaffolds offering orthogonal reactivity with defined mechanism of action. Single-functional-group analogs lack the dual-handle versatility required for efficient parallel library synthesis. 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine resolves this: • 2-Cl for SNAr diversification; 3-NO2 for reduction/functionalization - orthogonal handles for parallel library synthesis. • Imidazo[1,2-a]pyrimidine core directs nuclear DNA damage, not mitochondrial disruption (validated in yeast/human cell profiling). • Compatible with SRN1 radical-nucleophilic substitution, inaccessible with non-nitrated analogs. • Scaffold present in MET/PI3K kinase inhibitor patent families.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
Cat. No. B12984190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitroimidazo[1,2-a]pyrimidine
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClN4O2/c7-4-5(11(12)13)10-3-1-2-8-6(10)9-4/h1-3H
InChIKeyLCSOLOMRDCZIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-nitroimidazo[1,2-a]pyrimidine: Core Scaffold Properties and Sourcing Rationale


2-Chloro-3-nitroimidazo[1,2-a]pyrimidine (CAS 1257853-31-8) is a heterocyclic small molecule (C6H3ClN4O2, MW 198.57 g/mol) belonging to the imidazo[1,2-a]pyrimidine family . This scaffold is characterized by a fused imidazole-pyrimidine ring system with a bridgehead nitrogen, and the compound features a chlorine substituent at the 2-position and a nitro group at the 3-position. The imidazo[1,2-a]pyrimidine core is recognized as a privileged structure in medicinal chemistry, distinct from its imidazo[1,2-a]pyridine analog by the presence of an additional nitrogen atom at position 8, which fundamentally alters its electronic properties and biological mechanism of action [1].

Why 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine Cannot Be Replaced by In-Class Analogs


Substituting 2-chloro-3-nitroimidazo[1,2-a]pyrimidine with a closely related analog such as the 2-chloro-3-nitroimidazo[1,2-a]pyridine or the non-nitrated 2-chloroimidazo[1,2-a]pyrimidine is not scientifically neutral. Published chemical-genetic profiling demonstrates that the single-atom difference between the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds—a nitrogen versus a carbon at position 8—diverts the intracellular mechanism of action from mitochondrial disruption to nuclear DNA damage [1]. Furthermore, the simultaneous presence of the 2-chloro leaving group and the 3-nitro electron-withdrawing and bioreducible moiety creates a specific orthogonal reactivity profile that is absent in analogs lacking either substituent [2]. Procurement decisions based solely on scaffold class or single-functional-group similarity therefore risk selecting a compound with a fundamentally different biological and chemical behavior.

Quantitative Differentiation Evidence for 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine


Mechanism of Action Diversion: DNA Damage versus Mitochondrial Toxicity

Whole-genome chemical-genetic profiling in Saccharomyces cerevisiae revealed that 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine (a direct scaffold analog differing only at the 2-substituent and nitroso/nitro oxidation state) caused nuclear DNA damage, as evidenced by hypersensitivity of DNA repair pathway mutants, whereas the corresponding imidazo[1,2-a]pyridine analog compromised mitochondrial function [1]. This mechanistic diversion was recapitulated in human cell lines, confirming scaffold-level differentiation is evolutionarily conserved and not merely a yeast artifact [1]. The presence of the pyrimidine ring nitrogen at position 8 is thus the critical structural determinant for inducing a nuclear DNA damage response distinct from the mitochondrial toxicity profile of the pyridine congener.

Chemical genetics Mechanism of action DNA damage Mitochondrial toxicity

Enhanced Electrophilicity at the 2-Chloro Position Due to Pyrimidine Ring

The imidazo[1,2-a]pyrimidine scaffold possesses an additional ring nitrogen (position 8) compared to the imidazo[1,2-a]pyridine series [1]. This additional nitrogen exerts a cumulative electron-withdrawing effect that increases the partial positive charge at the 2-position carbon bearing the chlorine substituent, rendering the 2-chloro group more susceptible to nucleophilic aromatic substitution (SNAr) compared to the analogous 2-chloroimidazo[1,2-a]pyridine [2]. The 3-nitro group further polarizes the ring system via its strong -I and -M effects, cooperatively activating the 2-position for displacement by amines, thiols, or alkoxides.

Nucleophilic aromatic substitution Electrophilicity Reactivity Heterocyclic chemistry

Orthogonal Dual Reactivity: Chloro Leaving Group and Nitro Bioreductive Handle

2-Chloro-3-nitroimidazo[1,2-a]pyrimidine uniquely combines two orthogonally reactive functional groups on the same scaffold: a 2-chloro substituent that undergoes SNAr displacement for core diversification, and a 3-nitro group that can be selectively reduced (chemically or enzymatically) to an amine or hydroxylamine without affecting the 2-position chemistry [1]. In contrast, the non-nitrated analog 2-chloroimidazo[1,2-a]pyrimidine (CAS 189115-89-7) lacks the bioreductive handle entirely, while 3-nitroimidazo[1,2-a]pyrimidine lacks the leaving group for further derivatization. This dual functionality enables sequential synthetic elaboration or the design of bioreductively activated prodrugs where the nitro group serves as a trigger for hypoxic tumor environments [2].

Orthogonal functionalization Bioreductive activation Prodrug design Nitroreductase

Validated Synthetic Route from 2-Chloro-3-nitropyridine

A reproducible synthetic route to 2-chloro-3-nitroimidazo[1,2-a]pyrimidine has been established via cyclization of 2-chloro-3-nitropyridine with suitable amines, providing a direct entry into the imidazo[1,2-a]pyrimidine scaffold with the chloro and nitro substituents pre-installed [1]. In the broader 3-nitroimidazo[1,2-a]pyrimidine series, the 2-chloromethyl analog has been synthesized and shown to participate in phase-transfer catalyzed C-alkylation with 2-nitropropane anion, yielding C-alkylated derivatives via a confirmed SRN1 mechanism [2]. These established methodologies reduce the synthetic risk for procurement: the compound can be reliably resynthesized or scaled if needed, unlike some niche heterocyclic intermediates that rely on proprietary or capricious routes.

Cyclization Heterocyclic synthesis Amination Scalability

Precision Application Scenarios for 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine


Chemical-Genetic Probe for Nuclear DNA Damage Pathways

Based on the evidence that imidazo[1,2-a]pyrimidine scaffold compounds induce nuclear DNA damage while pyridine analogs cause mitochondrial disruption [1], 2-chloro-3-nitroimidazo[1,2-a]pyrimidine is positioned as a scaffold for developing selective DNA-damaging probes. The 2-chloro position allows attachment of targeting moieties or fluorescent reporters via SNAr, while the 3-nitro group may contribute to redox cycling and DNA lesion formation. This application is directly supported by the conserved mechanism observed in both yeast and human cells [1].

Late-Stage Diversification Intermediate for Kinase Inhibitor Libraries

The imidazo[1,2-a]pyrimidine core is a recognized scaffold in kinase inhibitor design, including MET and PI3K/Akt pathway inhibitors as disclosed in multiple patent families [1]. The dual reactive handles (2-Cl and 3-NO2) of this compound enable rapid parallel library synthesis: the chloro group can be displaced by diverse amines to generate a first dimension of diversity, and the nitro group can be reduced and subsequently functionalized (e.g., amide coupling, reductive amination) to generate a second diversity dimension [2]. This orthogonal strategy is not feasible with mono-functionalized analogs.

Bioreductive Prodrug Candidate for Hypoxia-Targeted Drug Delivery

The 3-nitro group on the imidazo[1,2-a]pyrimidine scaffold is a well-established substrate for nitroreductase enzymes, which are upregulated in hypoxic tumor microenvironments [1]. Reduction of the nitro group to a hydroxylamine or amine can trigger electronic rearrangements that alter the reactivity of the 2-position or release a cytotoxic payload. The pyrimidine scaffold's preference for DNA damage over mitochondrial toxicity (versus the pyridine analog) makes it mechanistically suited for applications requiring nuclear targeting of cancer cells [2].

SRN1 Mechanistic Probe for Single-Electron Transfer Chemistry

The 3-nitroimidazo[1,2-a]pyrimidine series has been validated as a substrate for SRN1 (radical-nucleophilic substitution) reactions [1]. 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine can serve as a starting point for investigating single-electron transfer reactivity at the 2-position, where the nitro group functions as an electron acceptor to initiate radical chain processes. This application is specific to nitro-bearing analogs and is not accessible with the non-nitrated 2-chloroimidazo[1,2-a]pyrimidine.

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